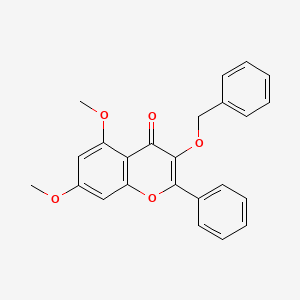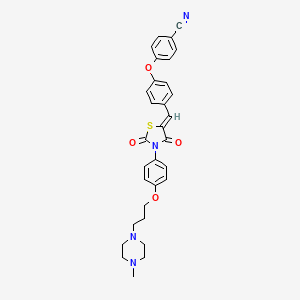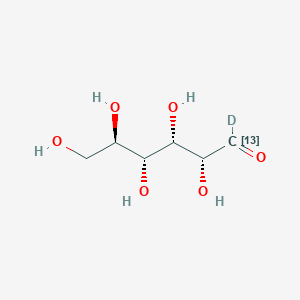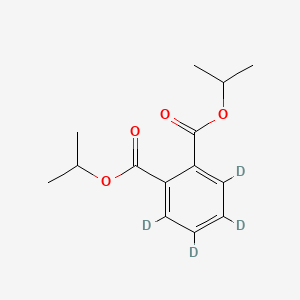
DI-Iso-propyl phthalate-3,4,5,6-D4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DI-Iso-propyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of Diisopropyl Phthalate. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and tracing applications .
Preparation Methods
The synthesis of DI-Iso-propyl phthalate-3,4,5,6-D4 typically involves the esterification of phthalic anhydride with isopropanol in the presence of a deuterium source. The reaction conditions often include the use of sulfuric acid as a catalyst to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the deuterated product.
Chemical Reactions Analysis
DI-Iso-propyl phthalate-3,4,5,6-D4 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of phthalic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
DI-Iso-propyl phthalate-3,4,5,6-D4 is widely used in scientific research for various applications:
Chemistry: It is used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: The compound is employed in metabolic studies to understand the pharmacokinetics and metabolic profiles of drugs.
Medicine: It is used in drug development to track the distribution and elimination of pharmaceuticals in the body.
Industry: The compound is utilized in the production of plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of DI-Iso-propyl phthalate-3,4,5,6-D4 involves its incorporation into various molecular pathways due to its deuterium labeling. The deuterium atoms can affect the pharmacokinetic and metabolic profiles of the compound, leading to differences in absorption, distribution, metabolism, and excretion compared to non-deuterated analogs . The molecular targets and pathways involved are similar to those of Diisopropyl Phthalate, but the presence of deuterium can lead to subtle changes in the compound’s behavior.
Comparison with Similar Compounds
DI-Iso-propyl phthalate-3,4,5,6-D4 can be compared with other similar compounds such as:
Di-n-propyl phthalate-3,4,5,6-D4: Another deuterated phthalate ester used for similar applications in research and industry.
Diisobutyl phthalate-3,4,5,6-D4: A deuterated form of Diisobutyl Phthalate, used as an analytical standard and in proteomics research.
The uniqueness of this compound lies in its specific isotopic labeling, which provides distinct advantages in tracing and analytical studies compared to its non-deuterated counterparts.
Properties
Molecular Formula |
C14H18O4 |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
dipropan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O4/c1-9(2)17-13(15)11-7-5-6-8-12(11)14(16)18-10(3)4/h5-10H,1-4H3/i5D,6D,7D,8D |
InChI Key |
QWDBCIAVABMJPP-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)OC(C)C)C(=O)OC(C)C)[2H])[2H] |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl N-[(2S)-3-cyclopropyl-1-oxo-1-[[(E,2S)-5-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]hex-3-en-2-yl]amino]propan-2-yl]carbamate](/img/structure/B12404669.png)
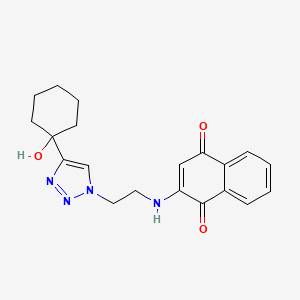
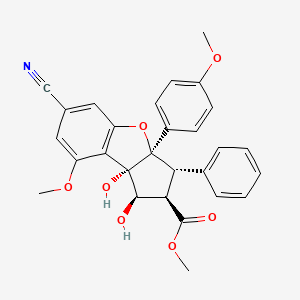
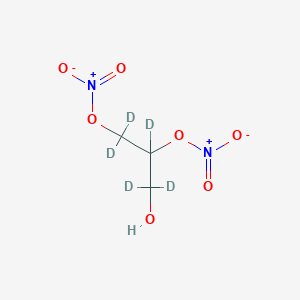
![N-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12404707.png)
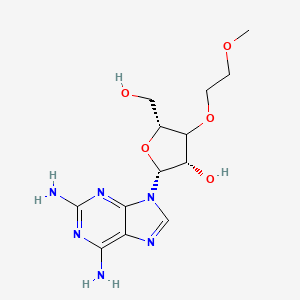
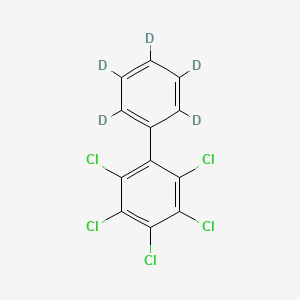
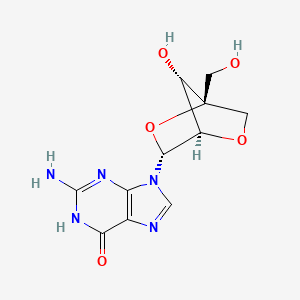
![1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12404726.png)

